molecular formula C18H16N2O2S B12266891 5-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide

5-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B12266891
M. Wt: 324.4 g/mol
InChI Key: ZWRGAWQWLRFGEX-UHFFFAOYSA-N
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Description

5-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a thiophene ring, a cyclopropyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under suitable conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable halide.

    Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

5-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique combination of functional groups makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to a biological response. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2-oxazole-3-carboxamide: Lacks the thiophene and cyclopropyl groups, making it less complex.

    N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide: Lacks the phenyl group, resulting in different properties.

    5-phenyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide: Similar structure but with a different thiophene isomer.

Uniqueness

The uniqueness of 5-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

5-phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H16N2O2S/c21-17(19-12-18(7-8-18)14-6-9-23-11-14)15-10-16(22-20-15)13-4-2-1-3-5-13/h1-6,9-11H,7-8,12H2,(H,19,21)

InChI Key

ZWRGAWQWLRFGEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CSC=C4

Origin of Product

United States

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